Click Chemistry Performance: Ynamide vs. Terminal Alkyne Reactivity
But-2-ynamide serves as an effective partner in copper-catalyzed [3+2] cycloadditions with azides, representing the first demonstration of a 'click reaction' employing ynamides [1]. This expands the scope of click chemistry beyond traditional terminal alkynes, providing access to 1-substituted 4-amino 1,2,3-triazoles with high yield and very high levels of regioselectivity [2]. In contrast, simple terminal alkynes yield 1,4-disubstituted triazoles, a different regioisomeric outcome [3].
| Evidence Dimension | Cycloaddition Regioselectivity |
|---|---|
| Target Compound Data | Ynamides produce 1-substituted 4-amino 1,2,3-triazoles with high regioselectivity |
| Comparator Or Baseline | Terminal alkynes produce 1,4-disubstituted 1,2,3-triazoles |
| Quantified Difference | Different regioisomer; ynamide reaction yields amino-triazole scaffold |
| Conditions | Copper-catalyzed [3+2] cycloaddition with azides |
Why This Matters
This regiodivergent outcome enables the construction of amino-triazole scaffolds not directly accessible from terminal alkynes, a critical factor for medicinal chemistry and material science applications.
- [1] IJsselstijn, M., et al. (2006). Click chemistry with ynamides. Tetrahedron, 62(16), 3837–3842. DOI: 10.1016/j.tet.2005.12.057. View Source
- [2] IJsselstijn, M., et al. (2006). Click chemistry with ynamides. Tetrahedron, 62(16), 3837–3842. DOI: 10.1016/j.tet.2005.12.057. View Source
- [3] Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. DOI: 10.1002/1521-3773(20010601)40:11<2004::AID-ANIE2004>3.0.CO;2-5. View Source
